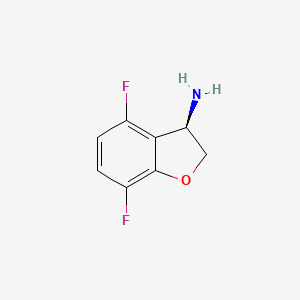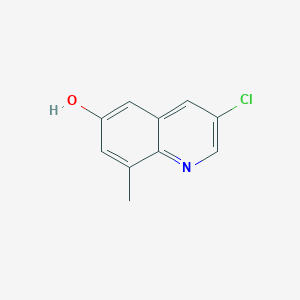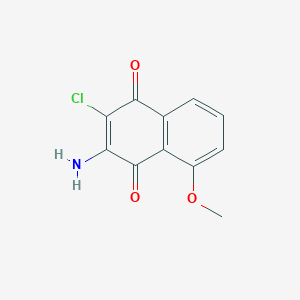
3-Amino-2-chloro-5-methoxynaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-chloro-5-methoxynaphthalene-1,4-dione is a derivative of 1,4-naphthoquinone, a class of compounds known for their diverse biological activities. This compound features a naphthalene core with amino, chloro, and methoxy substituents, making it a versatile molecule in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-chloro-5-methoxynaphthalene-1,4-dione typically involves the chlorination of 5-methoxy-1,4-naphthoquinone followed by amination. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as N-chlorosuccinimide (NCS) for chlorination. The amination step can be achieved using ammonia or amine derivatives under controlled temperatures to ensure regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control is crucial for scaling up the synthesis while ensuring product purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-chloro-5-methoxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone core can be oxidized to form different quinonoid structures.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or thiourea under basic conditions.
Major Products
Oxidation: Formation of higher oxidation state quinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Amino-2-chloro-5-methoxynaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-chloro-5-methoxynaphthalene-1,4-dione involves its interaction with cellular components, leading to oxidative stress and disruption of cellular processes. The compound can generate reactive oxygen species (ROS), which induce apoptosis in cancer cells. It also targets specific enzymes and proteins, inhibiting their function and leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Naphthoquinone: The parent compound with similar quinonoid structure.
Lawsone (2-Hydroxy-1,4-naphthoquinone): Known for its use in henna and antimicrobial properties.
Juglone (5-Hydroxy-1,4-naphthoquinone): Exhibits antifungal and herbicidal activities.
Uniqueness
3-Amino-2-chloro-5-methoxynaphthalene-1,4-dione is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of the amino, chloro, and methoxy groups allows for targeted modifications and enhances its potential as a versatile intermediate in synthetic chemistry and pharmaceutical research.
Propiedades
Fórmula molecular |
C11H8ClNO3 |
|---|---|
Peso molecular |
237.64 g/mol |
Nombre IUPAC |
3-amino-2-chloro-5-methoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C11H8ClNO3/c1-16-6-4-2-3-5-7(6)11(15)9(13)8(12)10(5)14/h2-4H,13H2,1H3 |
Clave InChI |
GSGNSAYTWWSSMB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1C(=O)C(=C(C2=O)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



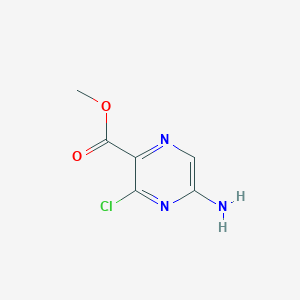

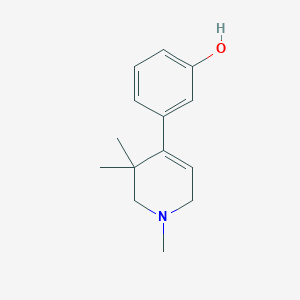
![2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-1-yl)acetic acid](/img/structure/B13030225.png)
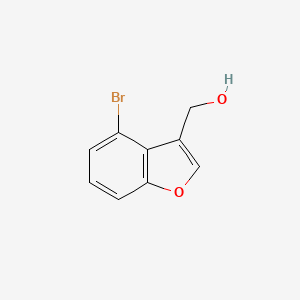
![(1R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13030236.png)
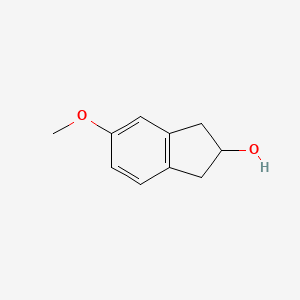
![4-fluoro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13030240.png)

![(S)-3-Methyl-2-(5-methyl-2,4-dioxo-1,4-dihydropyrido[3,4-d]pyrimidin-3(2H)-yl)butanoicacid](/img/structure/B13030246.png)
![Tert-butyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-oxopiperidine-1-carboxylate](/img/structure/B13030255.png)
